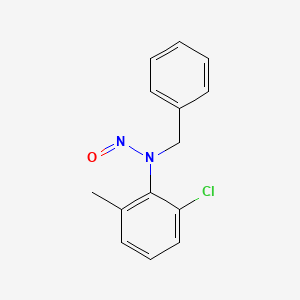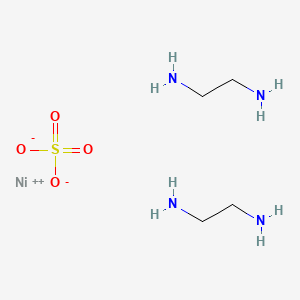
Bis(ethane-1,2-diamine)nickel(2+) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethane-1,2-diamine)nickel(2+) sulphate is a coordination compound consisting of a nickel ion coordinated to two ethane-1,2-diamine ligands, with sulphate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethane-1,2-diamine)nickel(2+) sulphate typically involves the reaction of nickel(2+) sulphate with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification steps such as crystallization or filtration to obtain the pure compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nickel ion is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethane-1,2-diamine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands such as ammonia or phosphines.
Major Products:
Oxidation: Nickel(3+) complexes.
Reduction: Nickel(0) or nickel(1+) complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(ethane-1,2-diamine)nickel(2+) sulphate is used as a precursor in the synthesis of other nickel complexes and as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in enzyme mimetics.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of metal-based drugs for the treatment of diseases such as cancer.
Industry: In industrial applications, this compound is used in electroplating processes and as a catalyst in the production of fine chemicals.
Mecanismo De Acción
The mechanism by which bis(ethane-1,2-diamine)nickel(2+) sulphate exerts its effects involves the coordination of the nickel ion to various substrates, facilitating catalytic reactions. The ethane-1,2-diamine ligands stabilize the nickel ion and enhance its reactivity. Molecular targets include organic molecules and biomolecules, where the nickel ion can participate in redox reactions and coordinate to functional groups.
Comparación Con Compuestos Similares
Bis(ethane-1,2-diamine)copper(2+) sulphate: Similar coordination structure but with copper instead of nickel.
Bis(ethane-1,2-diamine)zinc(2+) sulphate: Zinc-based analogue with different reactivity.
Bis(ethane-1,2-diamine)cobalt(2+) sulphate: Cobalt-based compound with distinct catalytic properties.
Uniqueness: Bis(ethane-1,2-diamine)nickel(2+) sulphate is unique due to the specific electronic configuration and reactivity of the nickel ion, which imparts distinct catalytic and coordination properties compared to its analogues. The stability and versatility of this compound make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
21264-77-7 |
|---|---|
Fórmula molecular |
C4H16N4NiO4S |
Peso molecular |
274.96 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;nickel(2+);sulfate |
InChI |
InChI=1S/2C2H8N2.Ni.H2O4S/c2*3-1-2-4;;1-5(2,3)4/h2*1-4H2;;(H2,1,2,3,4)/q;;+2;/p-2 |
Clave InChI |
XEJNUGBHFXJVEF-UHFFFAOYSA-L |
SMILES canónico |
C(CN)N.C(CN)N.[O-]S(=O)(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


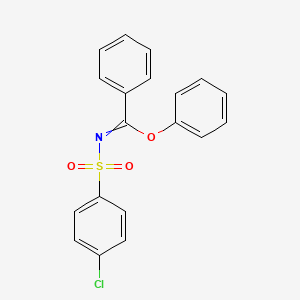
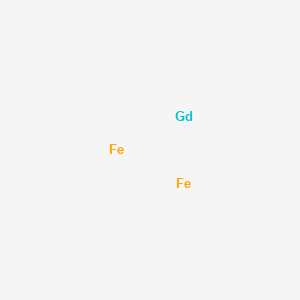
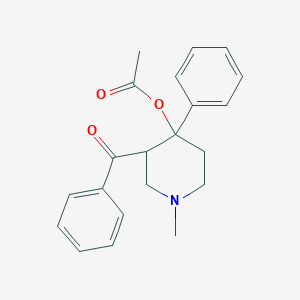
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
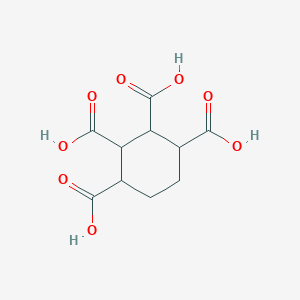



![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
